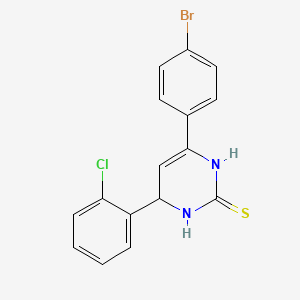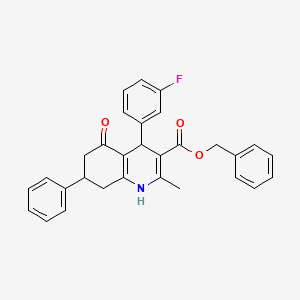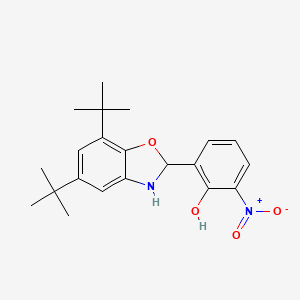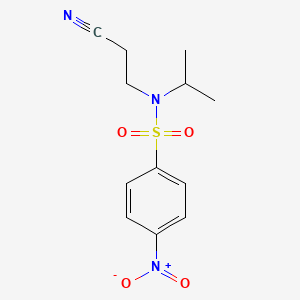![molecular formula C36H18F6N6O4S4 B11100192 2,2'-{Benzene-1,4-diylbis[(2,5-dioxopyrrolidine-1,3-diyl)sulfanediyl]}bis[6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile]](/img/structure/B11100192.png)
2,2'-{Benzene-1,4-diylbis[(2,5-dioxopyrrolidine-1,3-diyl)sulfanediyl]}bis[6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ANIDE is a fundamental class of organic compounds characterized by their distinct chemical structure, consisting of a carbonyl group (C=O) bonded to a nitrogen atom (N). This carbonyl-nitrogen linkage imparts unique properties and reactivity to these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
ANIDE compounds can be synthesized through various methods. One common method involves the reaction between an acyl chloride (RCOCl) and an amine (RNH₂) in the presence of a base such as sodium hydroxide (NaOH). This process forms an amide bond, releasing water as a byproduct . Another method involves the reaction of acids or acid halides with ammonia or amines .
Industrial Production Methods
In industrial settings, ANIDE compounds are often produced using electrosynthesis, which is a greener and more sustainable method. This technique involves the use of electrochemical conditions to synthesize amides, making the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
ANIDE compounds undergo various types of chemical reactions, including:
Reduction: Amides can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH₄).
Dehydration: Amides can be dehydrated to form nitriles.
Common Reagents and Conditions
Hydrolysis: Requires aqueous acid or base and heat.
Reduction: Utilizes lithium aluminum hydride (LiAlH₄) as a reducing agent.
Dehydration: Involves the use of dehydrating agents such as thionyl chloride (SOCl₂).
Major Products Formed
Hydrolysis: Carboxylic acids and ammonia or amines.
Reduction: Amines.
Dehydration: Nitriles.
Scientific Research Applications
ANIDE compounds have a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of ANIDE compounds involves nucleophilic attack on the carbonyl carbon, followed by the removal of a leaving group. This process is common in nucleophilic acyl substitution reactions . The stability of the amide bond is due to the resonance stabilization of the carbonyl group, which makes the carbonyl carbon less electrophilic compared to other carbonyl compounds .
Comparison with Similar Compounds
ANIDE compounds can be compared with other nitrogen-containing compounds such as amines and nitriles:
Nitriles: Nitriles contain a carbon-nitrogen triple bond, while amides have a carbonyl-nitrogen bond.
Similar Compounds
Amines: Compounds with nitrogen atoms bonded to carbon or hydrogen atoms.
Nitriles: Compounds with a carbon-nitrogen triple bond.
ANIDE compounds are unique due to their carbonyl-nitrogen linkage, which imparts distinct chemical properties and reactivity compared to other nitrogen-containing compounds .
Properties
Molecular Formula |
C36H18F6N6O4S4 |
|---|---|
Molecular Weight |
840.8 g/mol |
IUPAC Name |
2-[1-[4-[3-[3-cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-2,5-dioxopyrrolidin-1-yl]phenyl]-2,5-dioxopyrrolidin-3-yl]sulfanyl-6-thiophen-2-yl-4-(trifluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C36H18F6N6O4S4/c37-35(38,39)21-11-23(25-3-1-9-53-25)45-31(19(21)15-43)55-27-13-29(49)47(33(27)51)17-5-7-18(8-6-17)48-30(50)14-28(34(48)52)56-32-20(16-44)22(36(40,41)42)12-24(46-32)26-4-2-10-54-26/h1-12,27-28H,13-14H2 |
InChI Key |
JUDWGFOXGOUTPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)N3C(=O)CC(C3=O)SC4=C(C(=CC(=N4)C5=CC=CS5)C(F)(F)F)C#N)SC6=C(C(=CC(=N6)C7=CC=CS7)C(F)(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(2-chlorophenyl)amino]methyl}-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B11100112.png)
![1-[5-hydroxy-5-(pyridin-3-yl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-methylpropan-1-one](/img/structure/B11100120.png)
![3-Bromo-{N}-(1,3-dioxo-1,3,3A,4,7,7A-hexahydro-2{H}-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropan]-2-YL)benzamide](/img/structure/B11100121.png)
acetyl}hydrazinylidene)-N-(2-phenylethyl)butanamide](/img/structure/B11100126.png)


![Ethanone, 2-[5-(4-amino-1,2,5-oxadiazol-3-yl)-1-tetrazolyl]-1-morpholino-](/img/structure/B11100147.png)
![2-[(4-tert-butylphenyl)sulfanyl]-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone](/img/structure/B11100155.png)
![2-Methyl-6-(4-nitrophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B11100160.png)
![3-methyl-2-[(Z)-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B11100173.png)
![5-(3-{[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]amino}-4-methoxybenzyl)-N-{(Z)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene}-2-methoxyaniline](/img/structure/B11100180.png)

![3-Heptyl-4-methylene-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B11100186.png)

